![molecular formula C6H5NO2 B583818 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) CAS No. 155121-80-5](/img/no-structure.png)

2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

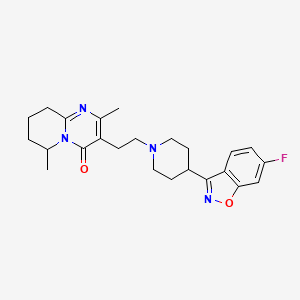

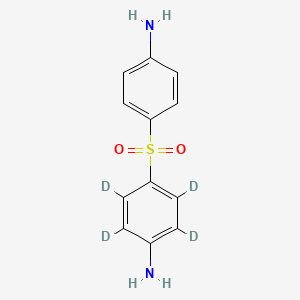

2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) is a special chemical compound . It belongs to a new class of compounds synthesized for the treatment of hyper-proliferative pathologies, including neoplasms .

Synthesis Analysis

The synthesis of such compounds involves various methods including tandem heterocyclization using 2-aminoethanols, the use of catalysts, α-C−H functionalization, as well as reactions with microwave activation . For example, 3 Н -furan-2-ones and 2-aminoethan1-ol can be converted in benzene medium in the presence of cation exchange resin KU-2 to the 7а-alkyl- or 7a-aryl-substituted pyrrolobenzoxazoles .Molecular Structure Analysis

The molecular structure of 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) is complex. It is a tetracyclic heterocycle which consists of a pyrrole ring fused to a carbazole .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) are centered on tandem heterocyclization reactions . Photocyclization of 2,5-dimethyl-3- (pyrrolidin-1-yl)cyclohexa-2,5-diene-1,4-dione in CH 2 Cl 2 using irradiation at 458 or 542 nm wavelengths produced 5,8-dimethyl-1,2,3,3a-tetrahydropyrrolo [2,1- b ] [1,3]benzoxazol-7-ol in a quantitative yield .Physical And Chemical Properties Analysis

The physical and chemical properties of 2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) include its molecular weight, density, melting point, boiling point, and molecular formula .Mecanismo De Acción

The mechanism of action studies showed the ability of the new [1,2]oxazoles to arrest cells in the G2/M phase in a concentration-dependent manner and to induce apoptosis through the mitochondrial pathway . The most active compounds inhibited tubulin polymerization, with IC 50values of 1.9−8.2 μM, and appeared to bind to the colchicine site .

Propiedades

Número CAS |

155121-80-5 |

|---|---|

Fórmula molecular |

C6H5NO2 |

Peso molecular |

123.111 |

InChI |

InChI=1S/C6H5NO2/c1-5-6(9-5)4-2-8-3-7(1)4/h1H,2-3H2 |

Clave InChI |

HEQOPMKIMNBOKP-UHFFFAOYSA-N |

SMILES |

C1C2=C3C(=CN2CO1)O3 |

Sinónimos |

2H,4H-Oxireno[3,4]pyrrolo[1,2-c]oxazole(9CI) |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H,6H-Pyrazolo[1',2':1,2]pyrazolo[3,4-d]pyridazine](/img/structure/B583736.png)

![Cyclohexanamine;[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)(213C)oxan-2-yl] dihydrogen phosphate;hydrate](/img/structure/B583737.png)

![L-[1-13C]Glucose](/img/structure/B583745.png)

![(S)-tert-Butyl-dimethyl-[7a-methyl-1-(1R,4R,5-trimethyl-hex-2-enyl)-octahydro-inden-4-yloxy]-silane](/img/structure/B583753.png)